molecular formula C11H14N2 B13034479 2-Ethyl-1-methyl-1H-indol-5-amine

2-Ethyl-1-methyl-1H-indol-5-amine

Cat. No.: B13034479
M. Wt: 174.24 g/mol
InChI Key: OGSQECVLMUHRNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-1-methyl-1H-indol-5-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of 2-Ethyl-1-methyl-1H-indol-5-amine can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Another method involves the hydroamination of disubstituted hydrazines, followed by cyclization with appropriate reagents . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-Ethyl-1-methyl-1H-indol-5-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Ethyl-1-methyl-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

2-Ethyl-1-methyl-1H-indol-5-amine can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and applications compared to other indole derivatives.

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

2-ethyl-1-methylindol-5-amine

InChI

InChI=1S/C11H14N2/c1-3-10-7-8-6-9(12)4-5-11(8)13(10)2/h4-7H,3,12H2,1-2H3

InChI Key

OGSQECVLMUHRNW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N1C)C=CC(=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.